N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a synthetic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a benzenesulfonamide group via a three-carbon propyl chain. The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors in biological systems . Benzenesulfonamide moieties are frequently employed in medicinal and agrochemical research due to their hydrogen-bonding capabilities and stability .
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-22(21,13-6-2-1-3-7-13)18-8-4-5-12-9-15-14-16-11-17-19(14)10-12/h1-3,6-7,9-11,18H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWUMJICLAQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the reaction of appropriate precursors such as amines and sulfonic acids under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_4{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new drugs[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).
Biology: It can be used as a tool in biological studies to understand cellular processes and signaling pathways[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).
Agriculture: The compound's antimicrobial properties make it suitable for use in pesticides and herbicides.
Industry: Its unique chemical properties can be exploited in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1). For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its natural reaction. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Bioactivity Profile: The fluorinated triazolopyrimidine analog (Compound 8a in ) exhibits potent herbicidal activity, attributed to electron-withdrawing groups (fluoro, trifluoromethyl) enhancing target binding and metabolic stability .
Structural Flexibility :
- The target compound’s propyl chain may confer conformational flexibility, enabling better accommodation in enzyme active sites compared to rigid analogs like the quinazoline-pyrazole hybrids in .
Synthetic Accessibility :
- The methoxy- and fluoro-substituted triazolopyrimidine () was synthesized in high yield (88.5%), suggesting that the target compound’s synthesis could be similarly optimized .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a benzenesulfonamide group. Its structural formula can be represented as follows:
This structure is crucial for its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth. For example, studies indicate that triazolo derivatives can inhibit BRAF(V600E) mutations and Aurora-A kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Triazolo derivatives have also been evaluated for their antimicrobial properties . Research indicates that certain modifications to the triazolo structure enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In one study, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by findings that show its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies demonstrated that treatment with this compound reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhances antitumor activity |
| Variation in sulfonamide group | Alters antimicrobial potency |
| Chain length variations | Influences anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
